molecular formula C7H7ClN2O B15375067 6-(Chloromethyl)pyridine-2-carboxamide

6-(Chloromethyl)pyridine-2-carboxamide

Cat. No.: B15375067
M. Wt: 170.59 g/mol
InChI Key: HMGBTDAFTULFRG-UHFFFAOYSA-N
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Description

6-(Chloromethyl)pyridine-2-carboxamide is a pyridine-based compound featuring a chloromethyl (-CH₂Cl) substituent at the 6-position and a carboxamide (-CONH₂) group at the 2-position. This structure confers unique reactivity and functional versatility, making it valuable in organic synthesis and pharmaceutical research. The chloromethyl group enables nucleophilic substitution reactions, while the carboxamide moiety participates in hydrogen bonding, influencing solubility and intermolecular interactions.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

6-(chloromethyl)pyridine-2-carboxamide

InChI

InChI=1S/C7H7ClN2O/c8-4-5-2-1-3-6(10-5)7(9)11/h1-3H,4H2,(H2,9,11)

InChI Key

HMGBTDAFTULFRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=O)N)CCl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The table below compares 6-(Chloromethyl)pyridine-2-carboxamide with five analogs, highlighting substituent positions, functional groups, and molecular properties:

Compound Name Substituent at 6-Position Functional Group at 2-Position Molecular Weight (g/mol) Key Properties/Applications
6-(Chloromethyl)pyridine-2-carboxamide Chloromethyl (-CH₂Cl) Carboxamide (-CONH₂) ~170.6 High reactivity for alkylation; drug intermediate
6-Chloro-N-methylpyridine-2-carboxamide Chloro (-Cl) N-Methylcarboxamide (-CONHCH₃) ~184.6 Enhanced lipophilicity; medicinal chemistry studies
6-Chloro-2-pyridinecarboxylic Acid Chloro (-Cl) Carboxylic Acid (-COOH) ~157.6 Acidic; metal coordination in ligand synthesis
6-Methyl-2-pyridinecarboxaldehyde Methyl (-CH₃) Aldehyde (-CHO) ~135.2 Electrophilic aldehyde; precursor for Schiff bases
2-Amino-5-chloropyridine Chloro (-Cl) at 5-position Amino (-NH₂) at 2-position ~128.6 Nucleophilic amine; agrochemical intermediate

Pharmacological and Material Science Relevance

  • Coordination Chemistry : Carboxamide and carboxylic acid analogs () act as ligands for metal complexes, suggesting the target compound’s utility in catalysis or materials science .

Q & A

Q. What are the established synthetic routes for 6-(Chloromethyl)pyridine-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of pyridine carboxamide derivatives typically involves coupling chloromethyl-substituted pyridine intermediates with carboxamide precursors. For example, analogous compounds like 6-hydroxy-N-(propan-2-yl)pyridine-2-carboxamide are synthesized via condensation reactions between pyridinecarboxylic acids and amines under reflux conditions . For 6-(Chloromethyl)pyridine-2-carboxamide, a plausible route could involve:

  • Step 1: Chloromethylation of pyridine-2-carboxylic acid using chloromethylation agents (e.g., ClCH2_2OCH3_3 in the presence of Lewis acids).
  • Step 2: Activation of the carboxylic acid group (e.g., via acyl chloride formation using SOCl2_2) followed by reaction with an amine. Key optimization parameters include temperature control (60–80°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 for acid-to-amine). Purity is enhanced by column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 6-(Chloromethyl)pyridine-2-carboxamide?

Structural confirmation requires:

  • 1^1H/13^{13}C NMR: Identify the chloromethyl (–CH2_2Cl) signal at δ 4.5–5.0 ppm and the carboxamide (–CONH2_2) proton at δ 6.5–7.5 ppm. Pyridine ring protons appear as distinct aromatic signals .
  • IR Spectroscopy: Confirm the carboxamide C=O stretch (~1650–1680 cm1^{-1}) and N–H bending (~1550 cm1^{-1}) .
  • Mass Spectrometry (MS): Molecular ion peaks ([M+H]+^+) should align with the molecular formula C7_7H7_7ClN2_2O (exact mass: 170.02 g/mol) .
  • HPLC: Use a C18 column with a water/acetonitrile gradient (95:5 to 50:50) to assess purity (>95%) .

Q. How does the chloromethyl group influence the compound's reactivity in nucleophilic substitution reactions?

The chloromethyl (–CH2_2Cl) group is highly reactive in SN2 reactions due to the electron-withdrawing pyridine ring, which polarizes the C–Cl bond. For example, it can undergo substitution with nucleophiles like amines, thiols, or alkoxides to generate derivatives (e.g., –CH2_2NH2_2, –CH2_2SH). Reaction conditions (e.g., DMF as solvent, K2_2CO3_3 as base, 50–70°C) must minimize hydrolysis to –CH2_2OH .

Advanced Research Questions

Q. What computational strategies can predict the bioactivity of 6-(Chloromethyl)pyridine-2-carboxamide?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases or enzymes). The chloromethyl group may occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds .
  • DFT Calculations: Analyze electron density maps to predict reactive sites (e.g., chloromethyl electrophilicity) and stability under physiological pH .
  • ADMET Prediction: Tools like SwissADME can estimate solubility, permeability, and metabolic stability based on logP (~1.5) and topological polar surface area (~60 Å2^2) .

Q. How can contradictions in reported synthetic yields or byproduct profiles be resolved?

Discrepancies often arise from:

  • Reagent Purity: Impure starting materials (e.g., pyridine-2-carboxylic acid) reduce yields. Use HPLC-grade reagents .
  • Reaction Monitoring: Employ TLC or in situ IR to detect intermediates (e.g., acyl chloride formation) and optimize stepwise progress .
  • Byproduct Analysis: Characterize side products (e.g., hydrolysis derivatives) via LC-MS and adjust reaction conditions (e.g., anhydrous solvents, inert atmosphere) .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Antimicrobial Screening: Use microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme Inhibition: Test inhibition of acetylcholinesterase or proteases using colorimetric assays (e.g., Ellman’s method) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .

Methodological Notes

  • Synthetic Caution: The chloromethyl group is moisture-sensitive; store the compound under inert gas (N2_2) at –20°C .
  • Advanced Characterization: X-ray crystallography can resolve ambiguities in regiochemistry or stereochemistry .

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